MAO-B Selectivity: >500-Fold Isoform Discrimination Versus Acacetin's 2-Fold Selectivity – A Decisive Differentiation for Neurodegenerative Disease Research
In a direct head-to-head comparison using recombinant human MAO-A and MAO-B enzymes, 5-hydroxy-7,4′-dimethoxyflavone (acacetin 7-methyl ether) inhibited MAO-B with an IC₅₀ of 198 nM and demonstrated >500-fold selectivity for MAO-B over MAO-A [1]. The parent compound acacetin (5,7-dihydroxy-4′-methoxyflavone) was 4-fold more potent against MAO-B (IC₅₀ = 50 nM) but exhibited only 2-fold selectivity between the isoforms [1]. Importantly, the target compound's MAO-B selectivity (>500-fold) exceeded that of the clinically used selective MAO-B inhibitor deprenyl (selegiline; ~450-fold selective), although deprenyl was approximately 4-fold more potent [1]. Kinetic analysis revealed competitive inhibition with a Ki value of 45 nM, and equilibrium dialysis confirmed reversible, time-independent binding [1].
| Evidence Dimension | MAO-B inhibitory potency and isoform selectivity (MAO-B vs. MAO-A) |
|---|---|
| Target Compound Data | MAO-B IC₅₀ = 198 nM; >500-fold selective over MAO-A; Ki = 45 nM (competitive inhibition, reversible binding) |
| Comparator Or Baseline | Acacetin: MAO-B IC₅₀ = 50 nM, ~2-fold selective over MAO-A. Deprenyl (selegiline): MAO-B IC₅₀ ≈ 50 nM, ~450-fold selective. |
| Quantified Difference | Target is 4-fold less potent than acacetin against MAO-B, but >250-fold more selective for MAO-B over MAO-A. Target is >500-fold selective vs. deprenyl's ~450-fold. |
| Conditions | Recombinant human MAO-A and MAO-B; substrate: kynuramine; enzyme-inhibitor equilibrium dialysis for reversibility assessment. |
Why This Matters
For researchers developing MAO-B-targeted therapeutics for Parkinson's disease or other neurodegenerative disorders, the >500-fold isoform selectivity directly addresses the clinical challenge of minimizing MAO-A-related side effects (e.g., hypertensive crisis from dietary tyramine), making this compound a superior tool compound for target validation over acacetin despite lower absolute potency.
- [1] Chaurasiya ND, et al. Selective Inhibition of Human Monoamine Oxidase B by Acacetin 7-Methyl Ether Isolated from Turnera diffusa (Damiana). Molecules. 2019;24(4):810. View Source
